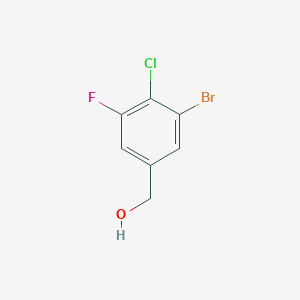![molecular formula C10H8ClNO2 B12864899 1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)
1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is a compound belonging to the benzoxazole family. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions usually involve refluxing the reactants in a suitable solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Compounds with oxidized functional groups.
Reduction Products: Compounds with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The compound’s anticancer activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation through specific pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Similar structure but lacks the chloromethyl group.
2-(6-Chlorobenzo[d]oxazol-2-yl)ethan-1-amine: Contains an amine group instead of an ethanone group.
Uniqueness
1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is unique due to its chloromethyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C10H8ClNO2 |
|---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
1-[6-(chloromethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)10-12-8-3-2-7(5-11)4-9(8)14-10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
FVMHLKKWZDURPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


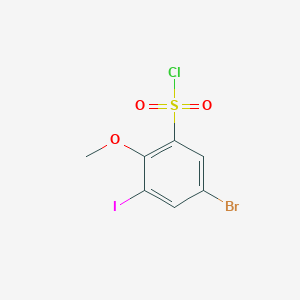
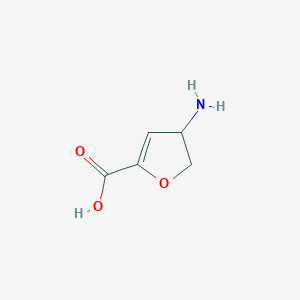

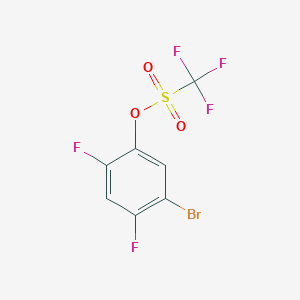



![4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864868.png)
![1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12864871.png)
![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)
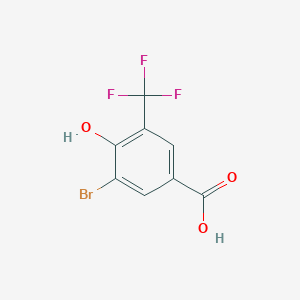
![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid](/img/structure/B12864890.png)
